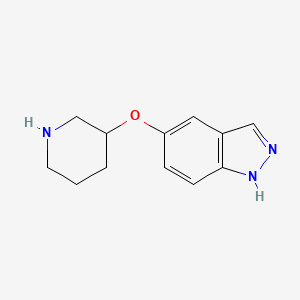

5-(Piperidin-3-yloxy)-1H-indazole

Vue d'ensemble

Description

5-(Piperidin-3-yloxy)-1H-indazole is a heterocyclic compound that features both a piperidine ring and an indazole moiety. The presence of these two distinct structural units makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The compound is known for its potential biological activities and is often explored for its pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-3-yloxy)-1H-indazole typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes. This step often requires acidic or basic conditions to facilitate the cyclization process.

Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions. This can be achieved by reacting the indazole core with piperidine or its derivatives under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.

Oxy-functionalization: The final step involves the introduction of the oxy group to the piperidine ring. This can be done through various methods, including oxidation reactions or the use of protecting groups followed by deprotection.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Piperidin-3-yloxy)-1H-indazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently employed for reduction reactions.

Bases: Sodium hydride, potassium carbonate, and triethylamine are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Applications De Recherche Scientifique

5-(Piperidin-3-yloxy)-1H-indazole has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.

Biological Studies: Researchers investigate its biological activity, including its interactions with enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: The compound is used in the development of new materials and chemical processes, leveraging its unique structural properties.

Mécanisme D'action

The mechanism of action of 5-(Piperidin-3-yloxy)-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting a therapeutic effect. The exact pathways and targets vary depending on the specific application and the modifications made to the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Piperidin-3-yloxy)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an indazole ring.

5-(Piperidin-3-yloxy)-1H-benzimidazole: Contains a benzimidazole ring, offering different biological activities.

5-(Piperidin-3-yloxy)-1H-quinoline: Features a quinoline ring, which may result in distinct pharmacological properties.

Uniqueness

5-(Piperidin-3-yloxy)-1H-indazole is unique due to the combination of the indazole and piperidine rings, which confer specific biological activities and chemical reactivity. This dual-ring structure allows for diverse modifications and applications, making it a versatile compound in both research and industrial contexts.

Activité Biologique

5-(Piperidin-3-yloxy)-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and therapeutic implications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a unique structure comprising an indazole core linked to a piperidine moiety. Its molecular formula is , reflecting the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The synthesis of this compound typically involves several key steps:

- Formation of the Indazole Core : This is achieved through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes under acidic or basic conditions.

- Attachment of the Piperidine Ring : Nucleophilic substitution reactions introduce the piperidine ring by reacting the indazole core with piperidine derivatives.

- Oxy-functionalization : The final step involves introducing the oxy group to the piperidine ring via oxidation reactions or deprotection methods.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Notable activities include:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of specific signaling pathways.

- Neuroprotective Effects : The compound's interaction with neurotransmitter receptors indicates potential neuroprotective properties, which could be beneficial in treating neurological disorders.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

The mechanism by which this compound exerts its biological effects involves its interaction with various molecular targets:

- Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing neuronal signaling and potentially offering neuroprotective benefits.

- Enzyme Interaction : By inhibiting specific enzymes, it can disrupt pathological processes associated with diseases such as cancer and neurodegeneration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-(Piperidin-3-yloxy)-1H-pyrazole | Pyrazole ring instead of indazole | Anticancer activity reported |

| 5-(Piperidin-3-yloxy)-1H-benzimidazole | Benzimidazole ring | Antimicrobial properties |

| 5-(Piperidin-3-yloxy)-1H-quinoline | Quinoline ring | Distinct pharmacological properties |

The distinctive feature of this compound lies in its specific substitution pattern and potential biological activities that may differ from those of similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

- Cancer Treatment : Research demonstrated that derivatives of this compound exhibited significant anticancer activity in vitro against multiple cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell proliferation in hepatocellular carcinoma models .

- Neurodegenerative Disorders : Another study explored its neuroprotective effects in models of neurodegeneration, suggesting that it could mitigate oxidative stress and improve cellular resilience against neurotoxic agents.

Propriétés

IUPAC Name |

5-piperidin-3-yloxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-11(8-13-5-1)16-10-3-4-12-9(6-10)7-14-15-12/h3-4,6-7,11,13H,1-2,5,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSDKFJPDIYXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629066 | |

| Record name | 5-[(Piperidin-3-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478831-60-6 | |

| Record name | 5-[(Piperidin-3-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.